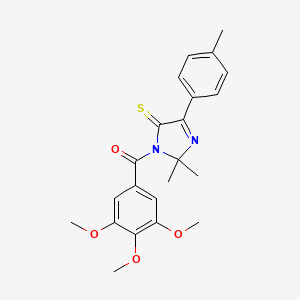![molecular formula C8H5ClN2O2 B2691510 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2044704-53-0](/img/structure/B2691510.png)
4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 2044704-53-0 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 4-chloropyrazolo [1,5-a]pyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinolinones, which are structurally similar to the compound , has been achieved using pyridine-2-carboxylic acid as a catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . This method provided excellent yields (84–98%) and proceeded through a carbocation intermediate .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H, (H,12,13) .Chemical Reactions Analysis
The compound has been used in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through a carbocation intermediate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.59 .科学的研究の応用
Synthesis and Chemical Applications
Library of Fused Pyridine-4-Carboxylic Acids : 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has been used in generating a library of fused pyridine-4-carboxylic acids. These acids were obtained through Combes-type reaction followed by hydrolysis, demonstrating the compound's utility in combinatorial chemistry and heterocyclizations (Volochnyuk et al., 2010).
Functionalization Reactions : The compound has been involved in functionalization reactions to create various derivatives. For instance, it has been converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivative, indicating its versatility in organic synthesis (Yıldırım et al., 2005).
Synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid : A new synthesis method has been reported, using 4-pyridine carboxylic acid as a raw material. This synthesis showcases the compound's potential for large-scale production due to its simplicity and low cost (Ku, 2015).
Biomedical Research
Antiviral Activity : Derivatives of this compound have shown promising antiviral activity. Specific derivatives exhibited inhibitory effects against Herpes simplex virus, Mayaro virus, and Vesicular stomatitis virus, demonstrating the compound's potential in antiviral drug development (Bernardino et al., 2007).
Antileishmanial Activity : Pyrazolo[3,4-b]pyridine derivatives, related to this compound, have been synthesized as potential anti-Leishmania drugs. The compounds showed promising results against promastigote forms of Leishmania amazonensis, indicating their potential in treating parasitic infections (de Mello et al., 2004).
Anticancer Properties : Certain derivatives of the compound have demonstrated potent antiproliferative activity against various human cancer cell lines. This suggests its relevance in the development of new anticancer agents (Pirol et al., 2014).
Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include derivatives of this compound, have been evaluated for their activity against Mycobacterium tuberculosis. The findings are significant for the development of treatments against tuberculosis (Gezginci et al., 1998).
Safety and Hazards
特性
IUPAC Name |
4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDOADBFVQQSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)
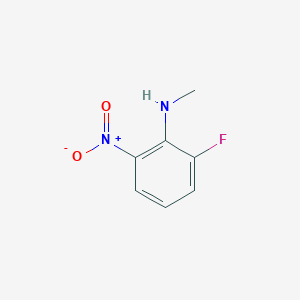
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2691431.png)
![7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2691434.png)
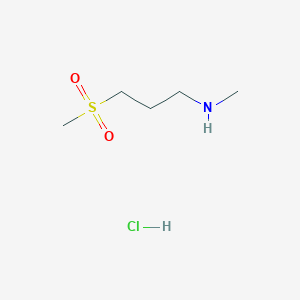
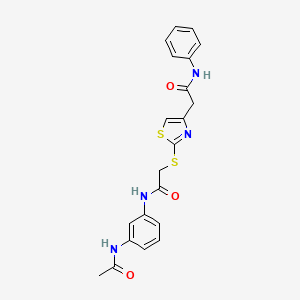
![tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate](/img/structure/B2691439.png)
![4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride](/img/structure/B2691440.png)
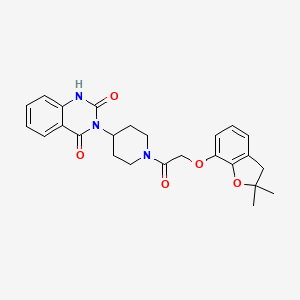
![2-Methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2691445.png)
![1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide](/img/structure/B2691446.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)

